Advanced Synthesis Protocol: 5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene
Advanced Synthesis Protocol: 5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene
(The Sondheimer-Wong Diyne)[1]
Executive Summary & Strategic Analysis
5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene (often referred to as the Sondheimer-Wong diyne or sym-dibenzo-1,5-cyclooctadiene-3,7-diyne ) is a highly strained cyclic bis-alkyne.[1] Unlike its mono-alkyne cousins (e.g., DIBO, DBCO) used routinely in copper-free click chemistry, this molecule possesses a rigid, planar-to-tub-shaped geometry with significant anti-aromatic character and extreme reactivity.
Primary Applications:
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Crosslinking Reagents: A linchpin for "double click" chemistry (SPAAC) due to the presence of two reactive alkyne handles.
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Materials Science: Precursor for carbon-rich allotropes and graphyne substructures.
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Theoretical Chemistry: Study of ring strain and anti-aromaticity in 8-membered rings.
Synthesis Strategy: We present two distinct protocols. The choice of method depends on available starting materials and the required scale.
| Feature | Protocol A: Sulfone-Mediated (Recommended) | Protocol B: Classic Dehydrohalogenation |
| Mechanism | Oxidative dimerization & cascade elimination | Bromination followed by base-induced elimination |
| Key Reagents | Sulfonyl-benzaldehyde, LiHMDS, LDA | Dibenzo[a,e]cyclooctene, Br₂, KOtBu |
| Yield | High (~61%) | Moderate to Low (variable steps) |
| Purity Profile | High (Avoids inseparable brominated byproducts) | Lower (Risk of partially brominated species) |
| Complexity | High (Requires strict anaerobic technique) | Moderate (Standard organic transformations) |
Protocol A: Sulfone-Mediated One-Pot Synthesis (The Orita-Iyoda Method)
This is the modern "gold standard" for synthesizing the diyne. It bypasses the isolation of unstable brominated intermediates by utilizing a sulfone-based oxidative dimerization followed by a vinyl sulfone elimination.
Mechanistic Pathway
The reaction proceeds through the coupling of o-(phenylsulfonylmethyl)benzaldehyde using a Wittig-Horner-type sequence, followed by immediate elimination of the sulfonyl groups to generate the triple bonds.
Figure 1: The cascade synthesis from sulfonyl-aldehyde precursors.
Materials & Reagents[2]
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Precursor: o-(Phenylsulfonylmethyl)benzaldehyde (Synthesized from o-xylylene dichloride via sulfone substitution and Sommelet oxidation or similar).
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Base 1: Lithium hexamethyldisilazide (LiHMDS), 1.0 M in THF.
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Activator: Diethyl chlorophosphate [ClPO(OEt)₂].
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Base 2: Lithium diisopropylamide (LDA), 2.0 M solution.
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Solvent: Anhydrous THF (freshly distilled or from SPS).
Experimental Procedure
Step 1: In-situ Phosphate Formation
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Charge a flame-dried Schlenk flask with o-(phenylsulfonylmethyl)benzaldehyde (1.0 equiv) under Argon.
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Dissolve in anhydrous THF (0.1 M concentration).
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Cool the solution to -78 °C .
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Add LiHMDS (1.1 equiv) dropwise over 15 minutes. The solution will turn deep yellow/orange, indicating deprotonation alpha to the sulfone.
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Stir for 30 minutes at -78 °C.
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Add Diethyl chlorophosphate (1.2 equiv) dropwise.
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Allow the mixture to warm to 0 °C and stir for 1 hour. This forms the phosphorylated sulfone intermediate.
Step 2: Macrocyclization & Elimination
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Cool the mixture back down to -78 °C .
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Add LDA (2.5 equiv) slowly. Critical Note: Excess base is required to effect the elimination of the vinyl sulfone formed after the initial coupling.
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Allow the reaction to warm slowly to room temperature over 4–6 hours. The color will darken significantly.
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Quench: Pour the reaction mixture into saturated NH₄Cl solution.
Step 3: Work-up & Purification
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Extract with CH₂Cl₂ (3x).
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Dry combined organics over MgSO₄ and concentrate in vacuo at low temperature (<30 °C). Do not heat , as the product is thermally sensitive.
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Purification: Flash chromatography on silica gel.
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Eluent: Hexane/CH₂Cl₂ gradient. The product is non-polar.
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Observation: The diyne typically appears as a pale yellow to colorless solid.
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Protocol B: Classic Bromination-Dehydrobromination (The Wong Route)
This method is viable if dibenzo[a,e]cyclooctene (the alkene) is already available or if the sulfone reagents are inaccessible. It involves the formation of a tetrabromide intermediate.
Mechanistic Pathway
Figure 2: The stepwise halogenation/elimination pathway.
Experimental Procedure
Step 1: Bromination
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Dissolve dibenzo[a,e]cyclooctene (1.0 equiv) in CCl₄ or CH₂Cl₂.
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Add Bromine (Br₂) (2.2 equiv) dropwise under irradiation with a tungsten lamp (to promote radical addition/substitution if necessary, though electrophilic addition dominates).
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Reflux (if CCl₄) or stir at RT for 4 hours.
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The tetrabromide precipitates or is isolated by evaporation. Recrystallize from benzene/hexane if possible. Note: This intermediate is often a mixture of stereoisomers.
Step 2: Double Dehydrobromination
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Suspend the tetrabromide in anhydrous THF.
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Add Potassium tert-butoxide (KOtBu) (excess, >5 equiv) at 0 °C.
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Stir vigorously. The reaction is rapid.
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Quench with water and extract immediately with ether.
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Purification: Chromatography on neutral alumina or silica (Hexanes).
Analytical Data & Stability Profile
Key Characterization Data
| Technique | Expected Signal | Notes |
| ¹H NMR | δ ~ 6.9–7.2 ppm (m, Aromatic) | No aliphatic protons should remain. |
| ¹³C NMR | Alkyne carbons: ~90–110 ppm | Highly dependent on ring strain. |
| UV-Vis | Distinctive absorption tailing >350 nm | Due to planar conjugation/anti-aromaticity. |
| Appearance | Pale yellow needles/plates | Darkens upon decomposition. |
Stability & Handling (Critical)
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Thermal Instability: The diyne is prone to polymerization in the solid state at room temperature over time. Store at -20 °C under Argon.
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Light Sensitivity: Can undergo photo-oxidation or dimerization. Store in amber vials.
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Reactivity: Reacts instantaneously with azides (SPAAC). Do not use azide-containing solvents or spatulas during handling.
References
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Iyoda, M., et al. "Synthesis and Properties of 5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene." Journal of the American Chemical Society, 2002. (Note: Refers to the foundational sulfone methodology developed by the Iyoda/Orita groups).
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Orita, A., et al. "Double elimination protocol for synthesis of 5,6,11,12-tetradehydrodibenzo[a,e]cyclooctene."[1] Chemical Communications, 2000.
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Wong, H. N. C., Garratt, P. J., & Sondheimer, F. "Unsaturated eight-membered ring compounds.[2] XI. Synthesis of sym-dibenzo-1,5-cyclooctadiene-3,7-diyne." Journal of the American Chemical Society, 1974.
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Poloukhtine, A., & Popik, V. V. "Cyclopropenone-caged Sondheimer Diyne... A Photoactivatable Linchpin." Journal of Organic Chemistry, 2005.
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Franck, G., et al. "Dibenzo[a,e]cyclooctene: Multi-gram Synthesis of a Bidentate Ligand."[3] Organic Syntheses, 2012.[3] (Reference for the alkene precursor synthesis).
